6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid
Description
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Properties
IUPAC Name |
6-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO3/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLBRWWWEBHEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501237728 | |
| Record name | 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
296244-19-4 | |
| Record name | 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=296244-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 6-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid
This guide provides an in-depth exploration of a robust and well-established synthetic pathway for 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into the strategic considerations behind the chosen synthetic route, provide a detailed experimental protocol, and offer insights grounded in established chemical principles.
Introduction and Strategic Overview
This compound is a substituted quinoline derivative. The quinoline core is a prevalent scaffold in numerous pharmacologically active compounds, while the furyl and bromo substituents offer opportunities for further chemical modification, making this molecule a valuable building block for drug discovery and development.
The synthesis of such quinoline-4-carboxylic acids is most effectively achieved through the Pfitzinger reaction. This classical named reaction provides a direct and efficient route to this class of compounds from readily available starting materials. Our strategy hinges on the condensation of 6-bromoisatin with a carbonyl compound possessing an α-methylene group, in this case, 2-acetylfuran.
The overall synthetic transformation is depicted below:
Figure 1: Overall synthetic scheme for the target molecule.
Mechanistic Insights: The Pfitzinger Reaction
The Pfitzinger reaction is a powerful tool for the synthesis of quinoline-4-carboxylic acids. The reaction proceeds via the base-catalyzed condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group.
The mechanism can be summarized as follows:
-
Enolate Formation: The base (typically a hydroxide) deprotonates the α-carbon of the carbonyl compound (2-acetylfuran) to form an enolate.
-
Aldol-type Addition: The enolate attacks the electrophilic C3-carbonyl group of the isatin ring.
-
Ring Opening: The resulting intermediate undergoes a base-mediated ring opening of the isatin lactam.
-
Cyclization and Dehydration: Intramolecular cyclization followed by dehydration leads to the formation of the quinoline ring system.
A simplified representation of the key steps is shown below:
Figure 2: Key mechanistic steps of the Pfitzinger reaction.
Experimental Protocol
This protocol details the synthesis of this compound via the Pfitzinger reaction.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 6-Bromoisatin | C₈H₄BrNO₂ | 226.03 | ≥98% | Commercially Available |
| 2-Acetylfuran | C₆H₆O₂ | 110.11 | ≥98% | Commercially Available |
| Potassium Hydroxide | KOH | 56.11 | ≥85% | Commercially Available |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous | Commercially Available |
| Hydrochloric Acid | HCl | 36.46 | 37% (w/w) | Commercially Available |
| Distilled Water | H₂O | 18.02 | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (5.6 g, 0.1 mol) in ethanol (100 mL).
-
Addition of Reactants: To the ethanolic potassium hydroxide solution, add 6-bromoisatin (11.3 g, 0.05 mol) and 2-acetylfuran (5.5 g, 0.05 mol).
-
Reflux: Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold distilled water.
-
Acidify the aqueous solution to pH 3-4 with concentrated hydrochloric acid.
-
The precipitate of this compound will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid, to obtain the pure compound.
-
Dry the purified product in a vacuum oven at 60-70 °C.
-
Methodological & Application
Synthesis of 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid via the Doebner Reaction: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers and Drug Development Professionals
Abstract
Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and antitumor properties.[1][2][3] The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, offers a direct and versatile route to this important class of compounds.[4] This application note provides a comprehensive, field-tested protocol for the synthesis of a specific derivative, 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid. We delve into the underlying reaction mechanism, provide detailed, step-by-step experimental procedures, and offer insights into process optimization and troubleshooting. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development seeking a reliable method for accessing functionalized quinoline cores.
Introduction and Scientific Rationale
The quinoline ring system is a cornerstone of heterocyclic chemistry, largely due to its prevalence in natural products and pharmacologically active molecules. Specifically, the quinoline-4-carboxylic acid moiety is a key pharmacophore that imparts unique physicochemical properties, often facilitating interactions with biological targets.[1] While several methods exist for quinoline synthesis, such as the Pfitzinger, Combes, and Friedländer reactions, the Doebner reaction is particularly advantageous for its operational simplicity and the ability to readily introduce diverse substituents at the 2- and 6-positions by varying the aldehyde and aniline starting materials, respectively.[1][5]
This protocol focuses on the synthesis of This compound , a molecule incorporating three key structural motifs:
-
A quinoline-4-carboxylic acid core, for potential biological activity.
-
A bromo substituent at the 6-position, which can modulate electronic properties and serve as a handle for further synthetic transformations (e.g., cross-coupling reactions).
-
A furyl group at the 2-position, a common bioisostere for a phenyl ring, which can influence solubility, metabolic stability, and receptor binding.
The Doebner reaction provides a convergent and efficient pathway to this target, avoiding the often harsh conditions or limited substrate scope of alternative synthetic routes.[1]
Reaction Mechanism and Causality
The Doebner reaction is a one-pot synthesis that proceeds through a cascade of condensation, addition, and cyclization steps. While the exact sequence can be debated, the most widely accepted mechanisms involve the initial formation of either a Schiff base or an unsaturated keto-acid.[4][6]
Overall Reaction:
-
Reactants: 4-Bromoaniline, 2-Furaldehyde, Pyruvic Acid
-
Product: this compound
-
Byproduct: Water, and products from redox processes.
Mechanistic Pathway (Schiff Base Route):
-
Schiff Base Formation: The reaction initiates with the acid-catalyzed condensation of 4-bromoaniline and 2-furaldehyde to form an N-arylimine (Schiff base) with the elimination of water. This step is crucial as it activates the aldehyde's carbon for nucleophilic attack.
-
Nucleophilic Addition: Pyruvic acid, in its enol form, acts as a nucleophile and attacks the electrophilic imine carbon. This Michael-type addition forms a key aniline derivative intermediate.
-
Intramolecular Cyclization: The amino group of the aniline derivative performs an intramolecular electrophilic attack on the electron-rich aromatic ring. This cyclization step forges the new six-membered ring, forming a dihydroquinoline intermediate.
-
Dehydration & Aromatization: The dihydroquinoline intermediate readily dehydrates and is subsequently oxidized to yield the stable, aromatic quinoline ring system. The reaction mixture itself often contains the necessary oxidizing agent, or atmospheric oxygen can play a role.
Below is a diagram illustrating the key transformations in the Doebner reaction mechanism.
Caption: Key mechanistic steps of the Doebner reaction.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
Proper reagent stoichiometry is critical for maximizing yield and minimizing side products. Pyruvic acid is often used in slight excess to ensure complete consumption of the aldehyde.
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass / Volume | Purity |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 1.0 | 10.0 | 1.72 g | ≥98% |
| 2-Furaldehyde | C₅H₄O₂ | 96.08 | 1.0 | 10.0 | 0.96 g (0.82 mL) | ≥99% |
| Pyruvic Acid | C₃H₄O₃ | 88.06 | 1.1 | 11.0 | 0.97 g (0.78 mL) | ≥98% |
| Ethanol (Solvent) | C₂H₅OH | 46.07 | - | - | 25 mL | 200 Proof |
Equipment
-
100 mL Round-bottom flask
-
Water-cooled reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Glass rod for recrystallization
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Bromoaniline: Toxic if swallowed, inhaled, or in contact with skin. Handle with care.
-
2-Furaldehyde: Toxic, flammable liquid and vapor. Causes skin and eye irritation.[7] Work exclusively in a fume hood.
-
Pyruvic Acid: Corrosive. Causes severe skin burns and eye damage.[8][9] Handle with extreme caution.
-
Ethanol: Flammable liquid. Keep away from open flames and ignition sources.
Step-by-Step Synthesis Procedure
-
Reagent Combination: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-bromoaniline (1.72 g, 10.0 mmol).
-
Solvent Addition: Add 25 mL of ethanol to the flask and stir the mixture until the aniline is fully dissolved.
-
Aldehyde Addition: While stirring, add 2-furaldehyde (0.82 mL, 10.0 mmol) to the solution. A color change may be observed as the Schiff base begins to form.
-
Pyruvic Acid Addition: Carefully add pyruvic acid (0.78 mL, 11.0 mmol) dropwise to the reaction mixture. Causality Note: The order of addition can influence side-product formation; adding the pyruvic acid last is a common and effective practice.[10]
-
Reaction at Reflux: Attach the reflux condenser to the flask, ensuring a gentle flow of cooling water. Heat the mixture to reflux (approximately 78-80 °C for ethanol) using the heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed at reflux with vigorous stirring for 4-6 hours. The product will often begin to precipitate from the hot solution as a pale yellow or tan solid.
-
Isolation of Crude Product: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove soluble impurities. Dry the crude product on the filter for 15 minutes by pulling air through the cake.
Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to a 100 mL Erlenmeyer flask. Acetic acid or a mixture of ethanol and water are often suitable solvents for recrystallizing quinoline carboxylic acids. Start by adding a minimal amount of hot ethanol.
-
Dissolution: Heat the solvent to a gentle boil and add it portion-wise to the crude product until it just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for 2-3 minutes, and perform a hot filtration to remove it.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified product should crystallize as fine needles. Cooling in an ice bath can further improve the recovery.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry thoroughly in a vacuum oven.
Experimental Workflow and Product Characterization
The entire process, from setup to analysis, follows a logical and linear path.
Caption: Overall experimental workflow for the synthesis.
Expected Results
-
Appearance: A pale yellow to light tan crystalline solid.
-
Theoretical Yield: The limiting reagent is 4-bromoaniline (10.0 mmol). The theoretical mass of the product (C₁₄H₈BrNO₃, MW = 330.13 g/mol ) is 3.30 g.
-
Practical Yield: Yields for the Doebner reaction can vary, but a purified yield of 50-70% (1.65 g - 2.31 g) is a realistic expectation.
Characterization Data
-
¹H NMR (DMSO-d₆, 400 MHz): Expect signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the quinoline and furan protons. A broad singlet far downfield (>12 ppm) for the carboxylic acid proton should be visible.
-
FT-IR (KBr, cm⁻¹): Look for a broad absorption band around 3000-3400 (O-H stretch of carboxylic acid), a sharp peak around 1700 (C=O stretch), and characteristic peaks for C=C and C=N bonds in the 1500-1600 region.
-
Mass Spectrometry (ESI-): Expect to see the molecular ion peak [M-H]⁻ at m/z ≈ 328/330, showing the characteristic isotopic pattern for a molecule containing one bromine atom.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Impure starting materials (especially the aldehyde).- Insufficient reaction time or temperature.- Incorrect stoichiometry. | - Use freshly distilled 2-furaldehyde.- Ensure the mixture is fully refluxing and extend the reaction time to 8 hours.- Double-check all mass and volume calculations. |
| Oily or Tarry Product | - Presence of unreacted starting materials or side products.- Reaction temperature was too high, causing decomposition. | - Ensure thorough washing of the crude product with cold solvent.- Attempt purification by recrystallization from a different solvent system (e.g., acetic acid).- Use a temperature-controlled heating mantle to avoid overheating. |
| Difficulty Recrystallizing | - Product is too soluble in the chosen solvent.- Presence of impurities inhibiting crystal formation. | - Use a mixed solvent system (e.g., ethanol/water) to adjust polarity.- Try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization. |
Conclusion
The Doebner reaction remains a highly reliable and valuable tool for the synthesis of quinoline-4-carboxylic acids. The protocol detailed herein provides a robust method for producing this compound, a promising scaffold for further exploration in drug discovery programs. By understanding the mechanistic underpinnings and adhering to the procedural details, researchers can efficiently access this and other structurally diverse quinoline derivatives for biological evaluation.
References
-
Miyata, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Available at: [Link]
-
Wikipedia. (n.d.). Doebner reaction. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyruvic acid. Available at: [Link]
-
ResearchGate. (2015). The Pfitzinger Reaction. (Review). Available at: [Link]
-
Asadi, S., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Organic Chemistry: An Indian Journal. Available at: [Link]
-
Ghandi, M., & Omidkhah, N. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Alfindee, M., et al. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
Sources
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Application Notes and Protocols for the Synthesis of 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid via the Pfitzinger Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The protocol is based on the Pfitzinger reaction, a classical and reliable method for the preparation of quinoline-4-carboxylic acids.
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The title compound, featuring a bromine substituent and a furan moiety, presents a unique chemical architecture for further functionalization and biological screening.
The Pfitzinger Reaction: A Powerful Tool for Quinoline Synthesis
The Pfitzinger reaction, first reported by Wilhelm Pfitzinger, is the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a substituted quinoline-4-carboxylic acid. This reaction has remained a cornerstone in the synthesis of this important class of heterocycles due to its versatility and operational simplicity.
Mechanistic Insights
The reaction mechanism proceeds through several key steps, providing a clear rationale for the experimental conditions:
-
Base-Catalyzed Ring Opening of Isatin: The reaction is initiated by the hydrolytic cleavage of the amide bond in the isatin ring (6-bromoisatin in this case) by a strong base, typically potassium hydroxide. This step opens the five-membered ring to form a keto-acid intermediate.
-
Condensation and Imine/Enamine Formation: The resulting amino group of the opened isatin then condenses with the carbonyl group of the ketone (2-acetylfuran). This leads to the formation of an imine, which can tautomerize to the more reactive enamine intermediate.
-
Intramolecular Cyclization and Dehydration: The enamine then undergoes an intramolecular cyclization, attacking the ketone carbonyl on the aniline ring. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic quinoline ring system.
-
Acidification and Precipitation: The final product exists as a carboxylate salt in the basic reaction mixture. Neutralization with an acid protonates the carboxylate, leading to the precipitation of the desired quinoline-4-carboxylic acid.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of the target compound.
Reagents and Materials
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 6-Bromoisatin | 6326-79-0 | C₈H₄BrNO₂ | 226.03 | Starting material. Ensure high purity. |
| 2-Acetylfuran | 1192-62-7 | C₆H₆O₂ | 110.11 | Reactant. Should be freshly distilled if purity is questionable. |
| Potassium Hydroxide (KOH) | 1310-58-3 | KOH | 56.11 | Base catalyst. Use pellets or flakes. |
| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 46.07 | Solvent. Anhydrous or 95% ethanol can be used. |
| Glacial Acetic Acid | 64-19-7 | CH₃COOH | 60.05 | For acidification. |
| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 74.12 | For washing and removal of non-polar impurities. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | For workup and washing. |
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (0.1 mol) in ethanol (100 mL). Stir until all the KOH has dissolved. The dissolution of KOH is exothermic, so some warming of the flask is expected.
-
To the ethanolic KOH solution, add 6-bromoisatin (0.05 mol). Stir the mixture at room temperature for 15-20 minutes. The color of the solution should change as the isatin ring opens.
-
Add 2-acetylfuran (0.05 mol) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials (isatin and ketone) indicates the completion of the reaction.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the ethanol using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water. This will dissolve the potassium salt of the product.
-
Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted 2-acetylfuran and other non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and slowly add glacial acetic acid with stirring until the pH of the solution is between 4 and 5. This will cause the product to precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
-
Purification and Characterization:
-
Wash the collected solid with cold deionized water (2 x 30 mL) and then with a small amount of cold diethyl ether to facilitate drying.
-
Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight.
-
The final product, this compound, should be obtained as a solid.
-
Characterize the compound using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.
-
Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
-
Melting Point: To assess the purity of the compound.
-
-
Safety Precautions
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Diethyl Ether: Extremely flammable. Vapors can form explosive mixtures with air. Use in a fume hood away from ignition sources.
-
6-Bromoisatin and 2-Acetylfuran: May cause skin and eye irritation. Avoid inhalation and direct contact.
Trustworthiness and Self-Validation
The success of this synthesis can be validated at several stages:
-
TLC Monitoring: The disappearance of starting materials and the appearance of a new, more polar spot corresponding to the carboxylic acid product provides real-time feedback on the reaction's progress.
-
Precipitation upon Acidification: The formation of a solid precipitate upon neutralization is a strong indicator of the successful formation of the water-insoluble carboxylic acid.
-
Spectroscopic Characterization: The ultimate confirmation of the product's identity and purity comes from spectroscopic analysis. The expected NMR signals, IR absorption bands, and the correct molecular ion peak in the mass spectrum will validate the synthesis.
Expertise and Experience: Key Insights for Success
-
Choice of Base: Potassium hydroxide is a strong base that effectively catalyzes the initial ring opening of the isatin. Other strong bases like sodium hydroxide can also be used. The concentration of the base is also important; a sufficient excess is required to drive the reaction to completion.
-
Solvent Selection: Ethanol is a common solvent for the Pfitzinger reaction as it readily dissolves the reactants and the KOH. Protic solvents are generally preferred.
-
Reaction Time and Temperature: The reaction typically requires prolonged heating under reflux to ensure complete conversion. The exact time can vary depending on the reactivity of the specific isatin and ketone used.
-
Purification Strategy: The work-up procedure is designed to effectively separate the acidic product from neutral and basic impurities. The final washing steps are crucial for obtaining a pure product. For higher purity, recrystallization from a suitable solvent (e.g., ethanol, acetic acid) can be performed.
References
- Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
-
Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
- Pawar, S. B., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
- Jansen, C., et al. (2021). The Pfitzinger Reaction. (Review).
- Wang, L., et al. (2022).
- Lahna, Z., et al. (2022).
- Sari, Y., et al. (2023).
- Oda, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
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-
GKS Chemistry. (2020, July 30). Pfitzinger Reaction [Video]. YouTube. [Link]
- The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives.
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- Li, Y., et al. (2023). Theoretical Studies on the Reaction Kinetic of 2-Acetylfuran with Hydroxyl Radicals. ACS Omega.
- Wang, C., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.
- Sangani, C. B., et al. (2016). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
- WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google P
- Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
- Li, Y., et al. (2023). Theoretical Studies on the Reaction Kinetic of 2-Acetylfuran with Hydroxyl Radicals.
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PubChem. (n.d.). 1H-Indole-2,3-dione, 6-bromo-. Retrieved from [Link]
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Chem-Impex. (n.d.). 6-Bromoisatin. Retrieved from [Link]
- El-Sayed, M. A. A., et al. (2021).
- Cvetković, D., et al. (2021).
- Ahluwalia, V. K., & Parashar, R. K. (2002). Pfitzinger Quinoline Synthesis. In Organic Reaction Mechanisms. Cambridge University Press.
- Lu, J., et al. (2015).
- Patel, N. B., & Patel, H. R. (2021). SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO ANTIOXIDANT ACTIVITY SCREENING OF SOME NOVEL 2-HYDROXY QUINOLINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Kumar, A., & Sharma, S. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- CN101357910A - Method for synthesizing 2-acetylfuran - Google P
Application Note: Evaluating the Antifungal Efficacy of 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid
Introduction: The Therapeutic Potential of Quinolines in Antifungal Research
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2] Historically recognized for their profound antimalarial effects, quinoline derivatives are increasingly being investigated for their potent antimicrobial, antiviral, and anticancer properties.[3][4] Within this diverse family, quinoline-4-carboxylic acids have emerged as a particularly promising class of compounds, demonstrating significant antibacterial and antifungal activities.[3][5][6]
The emergence of drug-resistant fungal pathogens presents a formidable challenge to global public health, necessitating the urgent development of novel antifungal agents with distinct mechanisms of action.[1][7] Quinolines represent a compelling avenue of exploration, with some derivatives known to induce morphological changes in fungal hyphae and increase plasma membrane permeability, ultimately leading to cell death.[5][6][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro antifungal assays of the novel compound, 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid . While specific data on this particular derivative is nascent, the protocols outlined herein are based on established, standardized methodologies for assessing the antifungal susceptibility of chemically related compounds. The methodologies are grounded in the authoritative guidelines of the Clinical and Laboratory Standards Institute (CLSI), ensuring robust and reproducible data generation.[7][9]
Principle of Antifungal Susceptibility Testing
Antifungal susceptibility testing (AFST) is performed to determine the concentration of an antifungal agent that can inhibit the growth of a specific fungal organism.[7] This is typically quantified as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the microorganism. The two most common and well-validated methods for determining the MIC of a novel compound against fungal isolates are the broth microdilution method and the agar disk diffusion method. Both methods are detailed in this guide to provide researchers with versatile options for screening and quantitative analysis.
Materials and Reagents
-
Test Compound: this compound
-
Fungal Strains: A panel of clinically relevant yeast and filamentous fungi (e.g., Candida albicans, Aspergillus fumigatus, Trichophyton rubrum)
-
Culture Media:
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sabouraud Dextrose Agar (SDA)
-
Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue[10]
-
-
Reagents:
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.85% NaCl)
-
Sterile distilled water
-
-
Apparatus:
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
-
Vortex mixer
-
Micropipettes and sterile tips
-
Sterile petri dishes
-
Sterile swabs
-
Calipers
-
Experimental Workflow Overview
The following diagram illustrates the general workflow for evaluating the antifungal activity of this compound.
Caption: General workflow for antifungal susceptibility testing.
Protocol 1: Broth Microdilution Method (CLSI M27/M38)
This method is considered the gold standard for determining the MIC of an antifungal agent and is adaptable for both yeasts and filamentous fungi.[9]
Step 1: Preparation of the Test Compound Stock Solution
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Rationale: DMSO is a common solvent for solubilizing organic compounds for biological assays. Using a high concentration minimizes the final DMSO concentration in the assay, which can be toxic to fungi at higher levels.
-
Further dilute the stock solution in RPMI-1640 medium to create a working stock solution. The concentration of this working solution should be twice the highest concentration to be tested in the assay.
Step 2: Preparation of Fungal Inoculum
-
For Yeasts (e.g., Candida albicans):
-
Subculture the yeast on an SDA plate and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm) or by visual comparison. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
For Filamentous Fungi (e.g., Aspergillus fumigatus):
-
Grow the mold on an SDA plate at 35°C for 7 days or until adequate sporulation is observed.
-
Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile loop.
-
Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration of approximately 0.4-5 x 10^4 CFU/mL.
-
Step 3: Assay Procedure
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working stock solution of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
-
Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.
Step 4: Data Interpretation
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control well.
-
For most antifungals, this is a ≥50% reduction in turbidity as determined visually or with a microplate reader at a suitable wavelength (e.g., 530 nm).
Caption: Workflow for the Broth Microdilution Assay.
Protocol 2: Agar Disk Diffusion Method
This method is a simpler, qualitative or semi-quantitative technique that is excellent for initial screening of antifungal activity.[11][12]
Step 1: Preparation of Test Disks
-
Prepare a stock solution of this compound in DMSO.
-
Impregnate sterile filter paper disks (6 mm in diameter) with a known amount of the compound solution (e.g., 10 µL of a 10 mg/mL solution to yield 100 µ g/disk ).
-
Allow the disks to dry completely in a sterile environment.
Step 2: Inoculation of Agar Plates
-
Prepare a fungal inoculum as described in Protocol 1, Step 2, adjusted to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate (for yeasts) or Sabouraud Dextrose Agar plate (for molds).[10] Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure confluent growth.[10]
-
Allow the plate to dry for 3-5 minutes.
Step 3: Assay Procedure
-
Aseptically place the prepared test disks onto the surface of the inoculated agar plates.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk impregnated with DMSO only.
-
Invert the plates and incubate at 35°C for 24-48 hours (yeasts) or up to 7 days for some dermatophytes.[11]
Step 4: Data Interpretation
-
Measure the diameter of the zone of inhibition (the area around the disk with no fungal growth) in millimeters using calipers.
-
The size of the zone of inhibition correlates with the susceptibility of the fungus to the test compound.
Data Presentation and Expected Outcomes
The results of the antifungal assays should be recorded systematically. Below are example tables for presenting the data.
Table 1: Minimum Inhibitory Concentration (MIC) Data from Broth Microdilution
| Fungal Strain | Compound Concentration (µg/mL) | Growth (+/-) | MIC (µg/mL) |
| Candida albicans | 128 | - | 64 |
| 64 | - | ||
| 32 | + | ||
| ... | ... | ||
| Aspergillus fumigatus | 128 | - | 128 |
| 64 | + | ||
| 32 | + | ||
| ... | ... |
Table 2: Zone of Inhibition Data from Agar Disk Diffusion
| Fungal Strain | Compound per Disk (µg) | Zone of Inhibition (mm) |
| Candida albicans | 100 | 18 |
| Aspergillus fumigatus | 100 | 12 |
| Trichophyton rubrum | 100 | 22 |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following controls must be included in every experiment:
-
Positive Control: A known antifungal agent (e.g., fluconazole for yeasts, amphotericin B for molds) should be tested in parallel to validate the susceptibility of the fungal strains.
-
Negative Control (Growth Control): Fungal inoculum in medium without the test compound to ensure the viability and proper growth of the organism.
-
Solvent Control: Fungal inoculum in medium with the highest concentration of DMSO used in the assay to confirm that the solvent does not inhibit fungal growth.
-
Sterility Control: Medium without inoculum to check for contamination.
-
Reproducibility: All experiments should be performed in triplicate to ensure the consistency of the results.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro evaluation of the antifungal properties of this compound. By adhering to standardized methodologies and incorporating appropriate controls, researchers can generate reliable and reproducible data to guide further drug development efforts. The observed antifungal activity of other quinoline-4-carboxylic acid derivatives suggests that this novel compound holds potential as a lead for the development of new antifungal therapies.[3][5][6]
References
-
Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. EUCAST. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). Antifungal Susceptibility Test Interpretive Criteria. FDA. [Link]
-
Carrillo-Muñoz, A. J., Cárdenes-Perera, C. D., & Giusiano, G. (2006). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 44(12), 4630–4632. [Link]
-
Lozovs'ka, H. I., Parchenko, V. V., & Andronati, S. A. (1999). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 44(2), 157–160. [Link]
-
Musioł, R. (2010). Quinoline-based antifungals. Current Medicinal Chemistry, 17(20), 2187–2199. [Link]
-
Berkow, E. L., & Lockhart, S. R. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 6(suppl_1), S21–S27. [Link]
-
Espinel-Ingroff, A., et al. (2007). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. Journal of Clinical Microbiology, 45(6), 1811–1820. [Link]
-
Wang, X., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 69(42), 12437–12448. [Link]
-
Lozovs'ka, H. I., Parchenko, V. V., & Andronati, S. A. (1999). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 44(2), 157-160. [Link]
-
Pfaller, M. A., & Sheehan, D. J. (2006). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Medicine, 118, 75–86. [Link]
-
Afzal, O., et al. (2023). Quinoline-Based Antifungals. Pharmaceuticals, 16(8), 1148. [Link]
-
Wikipedia. (n.d.). Disk diffusion test. [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). Antifungal Susceptibility Testing for C. auris. CDC. [Link]
- Google Patents. (n.d.).
-
Pfaller, M. A., & Diekema, D. J. (2004). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 17(2), 268–281. [Link]
-
Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3426. [Link]
-
Espinel-Ingroff, A., et al. (2006). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 44(10), 3810–3813. [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2015). Antifungal Susceptibility Testing of Dermatophytes by Agar Based Disk Diffusion Method. International Journal of Current Microbiology and Applied Sciences, 4(3), 430-436. [Link]
-
Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]
-
Brilhante, R. S. N., et al. (2008). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 39(2), 231–234. [Link]
-
Pop, O., et al. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 28(15), 5821. [Link]
-
Musiol, R. (2010). Quinoline-Based Antifungals. Current Medicinal Chemistry, 17(20), 2187-2199. [Link]
-
Acar, C. E., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48119–48131. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5325–5327. [Link]
-
Brilhante, R. S. N., et al. (2008). CLSI BROTH MICRODILUTION METHOD FOR TESTING SUSCEPTIBILITY OF MALASSEZIA PACHYDERMATIS TO THIABENDAZOLE. Brazilian Journal of Microbiology, 39(2), 231-234. [Link]
-
Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Wang, Y., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 15(14), 3097. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Brominated Quinolines
Welcome to the dedicated technical support center for the synthesis of brominated quinolines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of these important synthetic procedures. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience to help you overcome common challenges and optimize your synthetic outcomes.
Introduction: The Challenge of Selective Bromination
Quinolines are a vital class of heterocyclic compounds in medicinal chemistry, and their brominated derivatives are key intermediates in the synthesis of numerous pharmaceuticals. However, the synthesis of brominated quinolines is often fraught with challenges, primarily concerning regioselectivity, harsh reaction conditions, and substrate sensitivity. The electron-rich nature of the quinoline ring system can lead to multiple bromination sites, while the stability of the ring can necessitate forcing conditions that may not be compatible with other functional groups.
This guide provides practical, evidence-based solutions to common problems encountered during the synthesis of brominated quinolines.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems, their underlying causes, and actionable solutions.
Problem 1: Poor Regioselectivity - Mixture of Isomers Obtained
One of the most frequent challenges in quinoline bromination is controlling the position of the incoming bromine atom. Depending on the reaction conditions and the substitution pattern of the quinoline core, a mixture of C-3, C-5, C-6, C-7, and C-8 isomers can be formed.
Possible Causes:
-
Reaction Mechanism: The underlying reaction mechanism (electrophilic substitution, radical reaction) heavily influences the position of bromination.
-
Substituent Effects: Electron-donating or electron-withdrawing groups on the quinoline ring direct the incoming electrophile to different positions.
-
Reaction Conditions: Factors such as solvent, temperature, and the choice of brominating agent can significantly alter the regioselectivity.
Solutions:
-
Selection of an Appropriate Brominating Agent:
-
For electrophilic substitution, common reagents include N-bromosuccinimide (NBS), bromine (Br₂), and pyridinium tribromide. NBS is often a milder and more selective choice than Br₂.
-
For radical bromination, which can favor different positions, initiators like AIBN or benzoyl peroxide are used in conjunction with a bromine source.
-
-
Solvent and Temperature Optimization:
-
Polar solvents can stabilize charged intermediates in electrophilic aromatic substitution, potentially influencing the product distribution.
-
Lowering the reaction temperature can often increase the selectivity of the reaction by favoring the thermodynamically more stable product.
-
-
Use of Catalysts:
-
Lewis acids (e.g., AlCl₃, FeCl₃) or protic acids (e.g., H₂SO₄) can be used to activate the brominating agent and enhance regioselectivity. However, care must be taken as they can also lead to side reactions.
-
Experimental Protocol: Selective Bromination of Quinoline at the 3-Position
This protocol utilizes a milder brominating agent to favor C-3 bromination.
-
Dissolve quinoline (1 mmol) in a suitable solvent such as dichloromethane (DCM) or chloroform (10 mL).
-
Add N-bromosuccinimide (NBS) (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Problem 2: No Reaction or Low Conversion
In some cases, the quinoline substrate may be unreactive towards bromination under the chosen conditions, leading to low or no product formation.
Possible Causes:
-
Deactivated Quinoline Ring: The presence of strong electron-withdrawing groups (e.g., -NO₂, -CF₃) on the quinoline ring can significantly decrease its nucleophilicity, making electrophilic substitution difficult.
-
Insufficiently Reactive Brominating Agent: The chosen brominating agent may not be electrophilic enough to react with the deactivated substrate.
-
Inappropriate Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.
Solutions:
-
Use of a More Potent Brominating System:
-
Employing a combination of a brominating agent with a strong Lewis or Brønsted acid can increase the electrophilicity of the bromine species. For example, the Br₂/H₂SO₄ system is a powerful brominating agent.
-
Consider harsher conditions, such as using oleum as a solvent, which has been shown to be effective for the bromination of deactivated quinolines.
-
-
Microwave-Assisted Synthesis:
-
Microwave irradiation can significantly accelerate the reaction rate and improve yields, often under solvent-free conditions.
-
Experimental Protocol: Bromination of a Deactivated Quinoline using Microwave Irradiation
-
In a microwave-safe vessel, combine the substituted quinoline (1 mmol), NBS (1.2 mmol), and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
If a solvent is used, choose a high-boiling polar solvent like DMF or DMSO.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, work up the reaction mixture as described in the previous protocol.
Problem 3: Formation of Polybrominated Byproducts
The formation of di- or tri-brominated quinolines can be a significant issue, reducing the yield of the desired monobrominated product and complicating purification.
Possible Causes:
-
Excess Brominating Agent: Using a large excess of the brominating agent increases the likelihood of multiple substitutions.
-
High Reaction Temperature: Elevated temperatures can provide enough energy for subsequent bromination reactions to occur.
-
Activated Substrate: Quinoline rings with strong electron-donating groups are highly susceptible to polybromination.
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent, using only a slight excess (e.g., 1.05-1.1 equivalents) of the reagent.
-
Gradual Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration at any given time, thus disfavoring multiple substitutions.
-
Lower Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
Decision-Making Workflow for Bromination Strategy
Caption: Decision workflow for selecting a bromination strategy.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the bromination of quinolines?
The choice of solvent depends on the specific brominating agent and the substrate. Chlorinated solvents like dichloromethane (DCM) and chloroform are commonly used for reactions with NBS as they are relatively inert. For more demanding reactions, strong acids like sulfuric acid or acetic acid can serve as both the solvent and catalyst.
Q2: How can I avoid the formation of N-bromoquinolinium salts?
The quinoline nitrogen is basic and can react with electrophilic bromine sources, particularly under acidic conditions, to form N-bromoquinolinium salts. This can be minimized by using a non-acidic medium and a less electrophilic brominating agent like NBS.
Q3: Is it possible to selectively brominate the benzene ring of the quinoline system over the pyridine ring?
Yes, the regioselectivity is highly dependent on the reaction conditions. Electrophilic substitution on the quinoline ring is generally favored on the benzene ring (positions 5, 6, 7, and 8) under acidic conditions, as the pyridine ring is deactivated by protonation of the nitrogen atom. For example, bromination in strong sulfuric acid typically yields 5-bromo- and 8-bromoquinoline.
Q4: Are there any "green" methods for the bromination of quinolines?
Recent research has focused on developing more environmentally friendly bromination methods. These include:
-
Solvent-free reactions: Using microwave irradiation or ball-milling can facilitate reactions without the need for bulk solvents.
-
Use of safer brominating agents: Exploring alternatives to elemental bromine, such as hydrobromic acid with an oxidant (e.g., H₂O₂), is an active area of research.
Q5: How can I purify my brominated quinoline product if it is contaminated with starting material and isomers?
Column chromatography on silica gel is the most common method for purifying brominated quinolines. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from the starting material and any isomeric byproducts. Recrystallization can also be an effective purification technique if a suitable solvent system is found.
Regioselectivity of Quinoline Bromination
Caption: Influence of reaction conditions on regioselectivity.
References
-
M. A. S. R. Saadi, M. A. Hussein, A. A. H. Kadhum, B. H. Shnao, and W. A. A. Al-Amiery, "Synthesis, Characterization and Theoretical Studies of Some New Quinolines," Oriental Journal of Chemistry, vol. 33, no. 6, pp. 3089-3097, 2017. [Link]
-
S. Paul, P. Nanda, R. Gupta, and A. Loupy, "Microwave-assisted solvent-free synthesis of 3-substituted quinolines," Tetrahedron Letters, vol. 45, no. 2, pp. 425-427, 2004. [Link]
-
J. A. Joule and K. Mills, "Heterocyclic Chemistry," 5th ed., Wiley, 2010. [Link]
Validation & Comparative
A Senior Application Scientist's Guide to Benchmarking 6-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid
Foreword: The Rationale Behind This Guide
In the landscape of medicinal chemistry, quinoline-4-carboxylic acids represent a privileged scaffold, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including anticancer and antimicrobial properties.[1] The continuous exploration of novel derivatives is paramount in the quest for more potent and selective drugs. This guide focuses on a specific, yet under-documented molecule: 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid .
Our objective is to provide a comprehensive benchmarking analysis of this compound against other established quinoline carboxylates. This document is structured to not only present comparative data but also to elucidate the scientific reasoning behind the experimental methodologies, thereby offering a robust framework for your own research and development endeavors. We will delve into the synthesis, predicted physicochemical properties, and anticipated biological activities of our target molecule, drawing comparisons with well-characterized compounds to highlight its potential advantages and liabilities.
I. Synthesis Strategy: A Tale of Two Reactions
The synthesis of quinoline-4-carboxylic acids is predominantly achieved through two classical named reactions: the Doebner reaction and the Pfitzinger reaction. The choice between these methods often depends on the availability of starting materials and the desired substitution pattern.
The Doebner Reaction: A Three-Component Approach
The Doebner reaction is a versatile three-component condensation of an aniline, an aldehyde, and pyruvic acid to construct the quinoline-4-carboxylic acid core.[2] For our target molecule, this would involve the reaction of 4-bromoaniline, 2-furaldehyde, and pyruvic acid.
The Pfitzinger Reaction: A Stepwise Condensation
Alternatively, the Pfitzinger reaction offers a robust route starting from an isatin derivative and a carbonyl compound.[3] For the synthesis of "this compound," the reaction would proceed from 5-bromoisatin and 2-acetylfuran. A study by Siddiqui et al. (2023) successfully employed a similar Pfitzinger approach for the synthesis of the non-brominated analog, 2-(furan-2-yl)quinoline-4-carboxylic acid, from isatin and 2-acetylfuran, lending strong credence to this proposed pathway.[4]
Proposed Detailed Protocol for Pfitzinger Synthesis
Based on the successful synthesis of the non-brominated analog[4], we propose the following protocol for the synthesis of this compound:
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromoisatin (1 equivalent) and 2-acetylfuran (1.2 equivalents) in ethanol.
-
Base Addition: Slowly add an aqueous solution of potassium hydroxide (3 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution with dilute hydrochloric acid until a precipitate is formed.
-
Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
II. Physicochemical Properties: A Comparative Analysis
| Property | This compound (Predicted) | Brequinar (Anticancer Benchmark) | Ciprofloxacin (Antimicrobial Benchmark) | Justification for Prediction |
| Molecular Weight | ~318.1 g/mol | 398.3 g/mol | 331.3 g/mol | The presence of bromine significantly increases the molecular weight compared to a non-halogenated analog. |
| LogP | High | High | Low | The bromo and furyl groups are lipophilic, likely resulting in poor aqueous solubility. |
| Aqueous Solubility | Low | Low | Moderate | The lipophilic nature and the rigid planar structure contribute to low solubility in water. |
| Chemical Stability | Moderate | High | High | The 2-furyl moiety can be susceptible to oxidative degradation, potentially impacting long-term stability in solution.[4] |
| pKa (Carboxylic Acid) | ~4-5 | ~4-5 | ~6.1 | The electron-withdrawing nature of the quinoline ring and the bromo substituent will influence the acidity of the carboxylic acid group. |
III. Biological Activity: Benchmarking Against Established Drugs
The biological activity of our target compound can be rationally projected by examining its structural relationship to quinoline carboxylates with known anticancer and antimicrobial properties.
Anticancer Potential: Targeting Dihydroorotate Dehydrogenase (DHODH)
A significant mechanism of action for many anticancer quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Brequinar is a potent DHODH inhibitor with IC50 values in the nanomolar range.
Structure-Activity Relationship (SAR) Insights:
-
The 4-Carboxylic Acid: This group is crucial for binding to the active site of DHODH.
-
The 2-Substituent: The 2-furyl group is a bulky, heterocyclic moiety. Its electronic and steric properties will play a significant role in the binding affinity.
-
The 6-Bromo Group: Halogenation at the 6-position can modulate the electronic properties of the quinoline ring system, potentially enhancing binding interactions.
Comparative Anticancer Activity Data:
| Compound | Target | IC50 | Cell Line |
| This compound | DHODH (Predicted) | Data Not Available | - |
| Brequinar | DHODH | 5.2 nM (human DHODH) | HCT-116 (0.48 µM)[3] |
| 2-(Furan-2-yl)quinoline-4-carboxylic acid | M. tuberculosis | Good MIC (Specific value not provided)[4] | - |
While specific IC50 data for our target compound is unavailable, the structural similarities to known DHODH inhibitors suggest it warrants investigation as a potential anticancer agent.
Antimicrobial Potential: A Promising Avenue
Quinolone antibiotics, such as ciprofloxacin, are a cornerstone of antibacterial therapy. The presence of a bromine atom at the 6-position of the quinoline ring has been shown to enhance antimicrobial activity.
Comparative Antimicrobial Activity Data:
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | Data Not Available | - |
| Ciprofloxacin | E. coli | 0.015 - 1 |
| S. aureus | 0.12 - 2 | |
| 6-Bromo-2-hydroxyquinoline-4-carboxylic acid | Gram-positive & Gram-negative strains | 5 - 50 µM (MIC range)[3] |
The known positive influence of 6-bromo substitution on the antimicrobial activity of quinolines suggests that our target compound could exhibit significant antibacterial and potentially antifungal properties.
IV. Experimental Protocols for Benchmarking
To facilitate a direct comparison, we provide standardized protocols for assessing the key biological activities and physicochemical properties.
In Vitro Anticancer Activity: MTT Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., E. coli, S. aureus) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Aqueous Solubility Determination
-
Sample Preparation: Prepare a supersaturated solution of the compound in water.
-
Equilibration: Shake the solution at a constant temperature for 24 hours to reach equilibrium.
-
Separation: Centrifuge or filter the solution to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
V. Conclusion and Future Directions
While a lack of direct experimental data for This compound currently prevents a definitive quantitative comparison, a qualitative assessment based on established structure-activity relationships provides a strong rationale for its investigation as a potential dual anticancer and antimicrobial agent.
The presence of the 6-bromo substituent is anticipated to enhance its biological activities compared to its non-halogenated counterpart. The 2-furyl group offers a site for potential metabolic activity and its impact on potency and selectivity warrants further investigation. The proposed synthesis via the Pfitzinger reaction provides a viable route for obtaining the compound for empirical testing.
Future research should focus on the synthesis and subsequent in-depth biological and physicochemical characterization of this compound. Direct comparison of its IC50 and MIC values against the benchmarks outlined in this guide will be crucial in determining its therapeutic potential and guiding further lead optimization efforts.
References
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available from: [Link]
- Siddiqui, I. A., et al. (2023). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Society of Pakistan, 45(2), 235-242.
-
PubChem Compound Summary for CID 18475628, 6-Bromoquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem Compound Summary for CID 697640, 2-(Furan-2-yl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
- Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). Antimicrobial Agents and Chemotherapy, 64(5), e02073-19.
- Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. (1991). Biochemical Pharmacology, 42(1), 121-130.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Scientific Reports, 9(1), 11782.
- Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2021). Antibiotics, 10(11), 1335.
-
Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... ResearchGate. Available from: [Link]
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2023). RSC Advances, 13(28), 19373-19395.
- Review on Antimicrobial Activity of Quinoline. (2022).
-
Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695. PubChem. Available from: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
-
Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... ResearchGate. Available from: [Link]
-
Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Human Metabolome Database. Available from: [Link]
-
Pfitzinger quinoline synthesis. ResearchGate. Available from: [Link]
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 975.
Sources
- 1. Buy 6-Bromo-2-hydroxyquinoline-4-carboxylic acid | 5463-29-6 [smolecule.com]
- 2. jchr.org [jchr.org]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. 6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18475628 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
